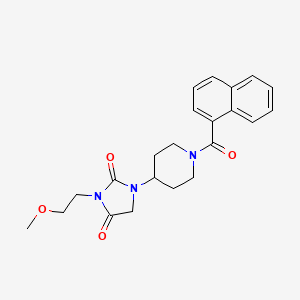

![molecular formula C8H8N2O2S2 B2600864 2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid CAS No. 923832-32-0](/img/structure/B2600864.png)

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the CAS Number: 923832-32-0 . It has a molecular weight of 228.3 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O2S2/c1-10(2)8-9-6-4(14-8)3-5(13-6)7(11)12/h3H,1-2H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Chemical Transformations

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid and its derivatives have been investigated for their chemical transformations and synthetic utility. A novel approach led to the preparation of pyrrolo[2,1-b]thiazoles, showcasing the compound's role in the synthesis of heterocyclic compounds (Tverdokhlebov et al., 2003). Similarly, its utility in the synthesis of thiazolo[5,4-d]thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates demonstrates its versatility in generating structurally diverse molecules (Cież & Kalinowska‐Tłuścik, 2012).

Crystal and Molecular Structure Analysis

The compound's crystal structures have been determined, providing insights into its molecular arrangement and potential for creating solid-state materials. The study of 2 H-thiopyrans derivatives revealed their crystallization in different monoclinic systems, illustrating the impact of substitution on molecular interactions (Chruszcz et al., 2002).

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are pivotal in the efficient synthesis of complex molecules. The compound serves as a precursor in MCRs for the assembly of various heterocyclic structures, highlighting its importance in the synthesis of biologically relevant molecules (Dömling & Illgen, 2004).

Generation of Structurally Diverse Libraries

The ability to generate a structurally diverse library of compounds from a single precursor is valuable in drug discovery and materials science. 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been utilized in various alkylation and ring closure reactions, leading to the synthesis of a wide range of derivatives (Roman, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

Thiazole derivatives, which “2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid” is part of, are known to have a wide range of biological activities. They often interact with enzymes or receptors in the body, but the specific target can vary greatly depending on the exact structure of the compound .

Mode of Action

The mode of action of thiazole derivatives can also vary. For example, some thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. If the compound induces DNA double-strand breaks, for example, it could lead to cell cycle arrest and cell death .

Biochemische Analyse

Biochemical Properties

2-(Dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of the enzyme, thereby influencing the metabolic pathways in which xanthine oxidase is involved. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS) within cells, thereby affecting oxidative stress and related signaling pathways . Furthermore, this compound may alter gene expression patterns by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a decrease in the production of uric acid and other metabolites. Additionally, the compound may influence other molecular targets, leading to changes in enzyme activity, protein stability, and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard storage conditions . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed. These threshold effects highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. Its inhibition of xanthine oxidase affects the conversion of hypoxanthine to xanthine and xanthine to uric acid . This modulation of metabolic flux can lead to changes in metabolite levels and overall metabolic homeostasis. The compound may also interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to proteins, and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-(dimethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-10(2)8-9-6-4(14-8)3-5(13-6)7(11)12/h3H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABBWHGWPVGGTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)cyclopentyl]prop-2-enamide](/img/structure/B2600781.png)

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2600782.png)

![8-chloro-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2600785.png)

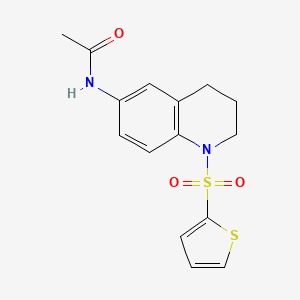

![N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2600786.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone](/img/structure/B2600788.png)

![Methyl 8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2600789.png)

![N-Methyl-N-[(1S)-1-pyridin-3-ylethyl]sulfamoyl fluoride](/img/structure/B2600790.png)

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2600793.png)

![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)

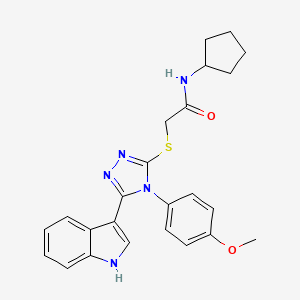

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600804.png)